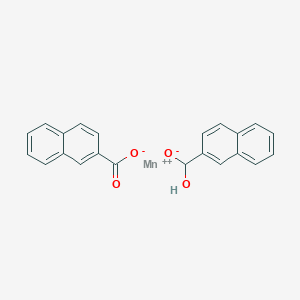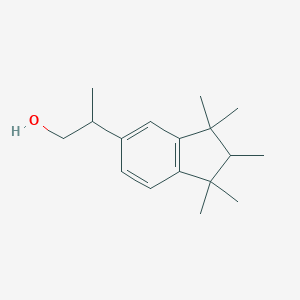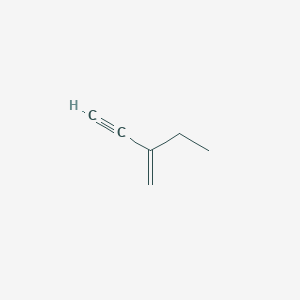
3-Methylenepent-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylenepent-1-yne is a chemical compound that is widely used in scientific research. It is a highly reactive alkyne that can be used as a building block for the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 3-Methylenepent-1-yne is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols, amines, and carboxylic acids. This reaction results in the formation of covalent bonds between the compound and the nucleophile, which can alter the properties of the molecule.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Methylenepent-1-yne are not well documented. However, it is known to be highly reactive and can react with various biomolecules, including proteins and DNA. This reactivity can lead to the formation of adducts, which can alter the function of the biomolecule.
Advantages And Limitations For Lab Experiments
One of the major advantages of 3-Methylenepent-1-yne is its high reactivity, which allows for the synthesis of a wide range of organic compounds. However, this reactivity can also be a limitation, as it can lead to the formation of unwanted side products. Additionally, the compound is highly toxic and should be handled with care.
Future Directions
There are several future directions for the use of 3-Methylenepent-1-yne in scientific research. One area of interest is the development of new heterocyclic compounds for use in medicinal chemistry. Additionally, the compound could be used in the development of new materials with unique properties. Finally, further research is needed to better understand the mechanism of action and biochemical effects of 3-Methylenepent-1-yne.
Synthesis Methods
The synthesis of 3-Methylenepent-1-yne involves the reaction of 3-pentyn-1-ol with an appropriate dehydrating agent such as phosphorous pentoxide or thionyl chloride. The reaction results in the formation of 3-Methylenepent-1-yne as a colorless liquid with a boiling point of 107-108 °C.
Scientific Research Applications
3-Methylenepent-1-yne is widely used in scientific research as a building block for the synthesis of various organic compounds. It is also used in the development of new drugs and materials. The compound is particularly useful in the synthesis of heterocyclic compounds, which are widely used in medicinal chemistry.
properties
CAS RN |
1574-34-1 |
|---|---|
Product Name |
3-Methylenepent-1-yne |
Molecular Formula |
C6H8 |
Molecular Weight |
80.13 g/mol |
IUPAC Name |
3-methylidenepent-1-yne |
InChI |
InChI=1S/C6H8/c1-4-6(3)5-2/h1H,3,5H2,2H3 |
InChI Key |
LAKYCCVWZNCNIO-UHFFFAOYSA-N |
SMILES |
CCC(=C)C#C |
Canonical SMILES |
CCC(=C)C#C |
Other CAS RN |
1574-34-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



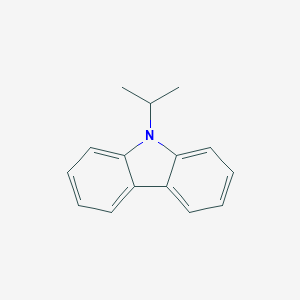
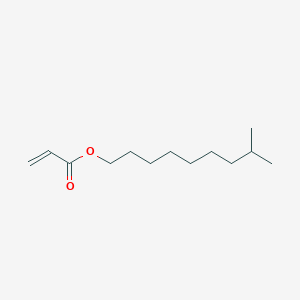
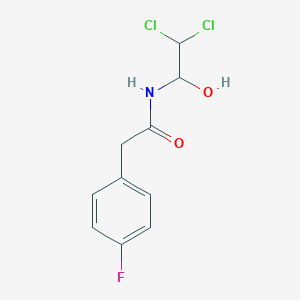
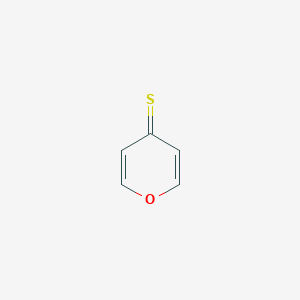
![1-[Hydroxy(phenyl)methyl]cyclohexanol](/img/structure/B74945.png)
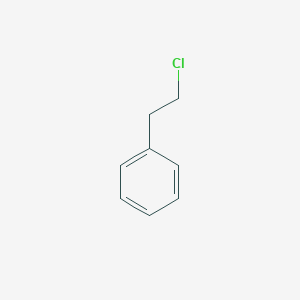
![(2S,3S,9S,10S)-9-Hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B74950.png)
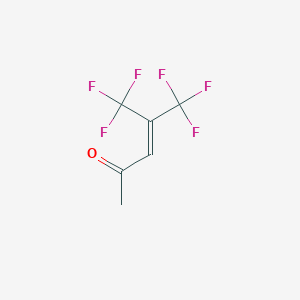
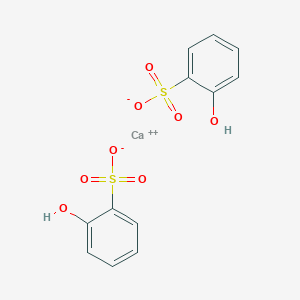
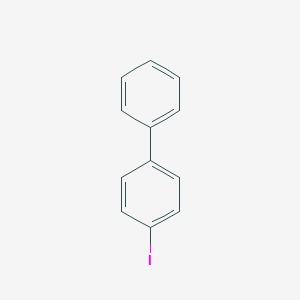
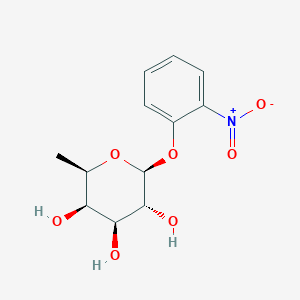
![2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B74956.png)
